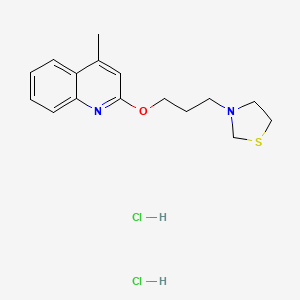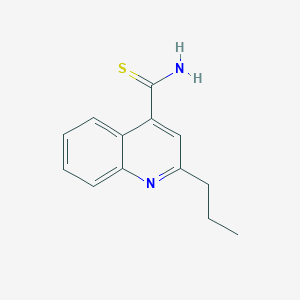
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one: is a synthetic organic compound that belongs to the isoquinolinone family This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Formation of Isoquinoline Core: The benzaldehyde undergoes a Pictet-Spengler reaction with an appropriate amine to form the isoquinoline core.
Hydroxylation: The isoquinoline derivative is then subjected to hydroxylation at the 5th position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinolinone core can be reduced to form isoquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinoline.
Substitution: Formation of substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 5th position.
5-Hydroxy-4-phenylisoquinolin-1(2H)-one: Lacks the trifluoromethyl group on the phenyl ring.
5-Hydroxy-4-(4-methylphenyl)isoquinolin-1(2H)-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the hydroxyl group and the trifluoromethyl group in 5-Hydroxy-4-(4-(trifluoromethyl)phenyl)isoquinolin-1(2H)-one makes it unique
Properties
CAS No. |
656234-33-2 |
|---|---|
Molecular Formula |
C16H10F3NO2 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
5-hydroxy-4-[4-(trifluoromethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)10-6-4-9(5-7-10)12-8-20-15(22)11-2-1-3-13(21)14(11)12/h1-8,21H,(H,20,22) |
InChI Key |
RJJWVVYUHULXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


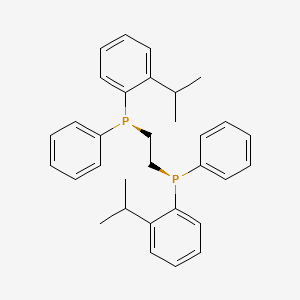
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
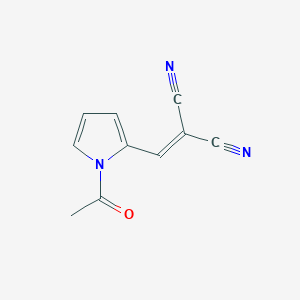
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
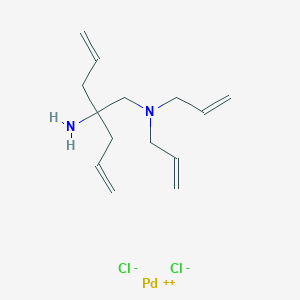
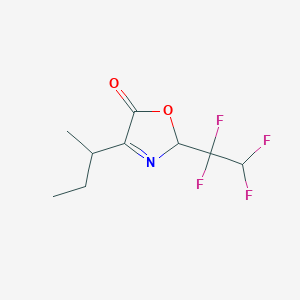
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

